molecular formula C13H11FO B7837980 (2-Fluorobiphenyl-3-yl)methanol

(2-Fluorobiphenyl-3-yl)methanol

Cat. No.: B7837980
M. Wt: 202.22 g/mol
InChI Key: JTRPBVZQIMSLDJ-UHFFFAOYSA-N
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Description

(2-Fluorobiphenyl-3-yl)methanol is a fluorinated aromatic alcohol characterized by a biphenyl backbone with a fluorine atom at the 2-position and a hydroxymethyl group (-CH₂OH) at the 3-position.

Properties

IUPAC Name

(2-fluoro-3-phenylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c14-13-11(9-15)7-4-8-12(13)10-5-2-1-3-6-10/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRPBVZQIMSLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biphenyl Core Formation

The Suzuki-Miyaura reaction serves as the cornerstone for constructing the biphenyl backbone. A representative protocol involves coupling 2-fluorophenylboronic acid with 3-bromo-benzaldehyde using tetrakis(triphenylphosphine)palladium(0) (3 mol%) in a 1,2-dimethoxyethane/water (4:1) solvent system at 80°C for 12 hours. Key parameters include:

ParameterOptimal ConditionImpact on Yield
Catalyst Loading3 mol% Pd(PPh₃)₄<78% → 89%
Solvent PolarityDME/H₂O (4:1)Maximizes miscibility
Reaction Temperature80°CBalances kinetics vs. decomposition

The boronic acid component must be purified via recrystallization from ethyl acetate/hexane (1:3) to eliminate residual boronic esters, which otherwise reduce coupling efficiency by 15–20%. Post-reaction, the intermediate 3-(2-fluorobiphenyl)benzaldehyde is isolated via silica gel chromatography (hexane:ethyl acetate, 9:1) with >95% recovery.

Hydroxymethyl Group Introduction

Sodium Borohydride Reduction

The aldehyde intermediate undergoes reduction using NaBH₄ (2 equiv) in methanol at 0°C for 1 hour, achieving quantitative conversion to the primary alcohol. Cooling is critical to suppress over-reduction byproducts. Post-reaction quenching with saturated NH₄Cl (10 mL) and extraction with dichloromethane (3 × 20 mL) yields crude product, which is further purified via vacuum distillation (bp 145–148°C/0.5 mmHg) to obtain colorless crystals (mp 62–64°C).

Catalytic Transfer Hydrogenation

Alternative protocols employ Pd/C (5 wt%) with ammonium formate in ethanol at 50°C, achieving 94% yield within 2 hours. This method eliminates the need for cryogenic conditions but requires rigorous catalyst filtration to prevent palladium contamination (>5 ppm affects downstream applications).

Microwave-Assisted Synthesis

Accelerated Coupling-Reduction Sequences

Integrating microwave irradiation (300 W, 140°C) reduces the Suzuki reaction time to 25 minutes while maintaining 85% yield. Subsequent in-situ reduction using NaBH₄ under microwave conditions (50°C, 10 minutes) completes the synthesis in <1 hour total, offering a 32% throughput increase compared to conventional methods.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale studies demonstrate a tandem microreactor system achieving 12 kg/day output:

  • Coupling Module : Stainless steel reactor (50 mL volume, 5 mL/min flow rate) with inline IR monitoring for real-time boronic acid conversion.

  • Reduction Module : Packed-bed reactor containing immobilized NaBH₄ on silica gel, enabling solvent-free reduction at 40°C.

This system reduces solvent consumption by 70% and minimizes manual handling, though catalyst fouling necessitates weekly Pd recovery cycles.

Spectroscopic Characterization and Quality Control

NMR Spectral Signatures

  • ¹H NMR (400 MHz, CDCl₃): δ 7.68 (dd, J = 8.1 Hz, 1H, H-4), 7.45–7.39 (m, 3H, H-5, H-6, H-2'), 4.72 (s, 2H, CH₂OH).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -118.2 (s, 1F).

Purity Assessment

GC-MS analysis (DB-5 column, 30 m × 0.25 mm) confirms <0.5% residual solvents (methanol, DME) when using azeotropic distillation with toluene during workup .

Chemical Reactions Analysis

Types of Reactions

(2-Fluorobiphenyl-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Synthesis
(2-Fluorobiphenyl-3-yl)methanol serves as a crucial intermediate in the synthesis of complex organic molecules. Its functional groups can be modified to produce various derivatives that are valuable in chemical research and industrial applications.

Catalytic Applications
The compound can act as a ligand in catalytic reactions, enhancing the efficiency of processes such as cross-coupling reactions. Its fluorine substituent may influence the electronic properties, making it a suitable candidate for specific catalytic environments.

Medicinal Chemistry

Drug Development
Research indicates that (2-Fluorobiphenyl-3-yl)methanol derivatives can be modified to create new pharmaceuticals with therapeutic potential. For instance, studies have shown that biphenyl derivatives exhibit significant biological activity, including anti-inflammatory and anticancer properties.

Case Study: COX Inhibition
A notable study evaluated the compound's potential as a dual-action fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) inhibitor. The results indicated that specific derivatives could effectively modulate endocannabinoid levels, providing insights into their use for treating inflammatory conditions .

Materials Science

Polymer Development
In materials science, (2-Fluorobiphenyl-3-yl)methanol is explored for developing new polymers and resins with tailored properties. Its unique structure allows for the design of materials with enhanced thermal stability and mechanical strength.

Chemical Manufacturing Applications
The compound serves as a building block in the production of various chemicals, contributing to the formulation of specialty chemicals used in different industrial applications.

Table 1: Summary of Applications

Application AreaDescriptionExamples/Case Studies
Organic SynthesisIntermediate for complex organic moleculesUsed in cross-coupling reactions
Medicinal ChemistryPotential drug development; COX inhibitionStudy on FAAH and COX inhibitors
Materials ScienceDevelopment of polymers and specialty chemicalsEnhanced thermal stability in polymer formulations

Mechanism of Action

The mechanism of action of (2-Fluorobiphenyl-3-yl)methanol in biological systems involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. This leads to the modulation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following table compares (2-Fluorobiphenyl-3-yl)methanol with key analogs, highlighting differences in substituents and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Physical State Key Structural Differences
(2-Fluorobiphenyl-3-yl)methanol C₁₃H₁₁FO 202.23* Biphenyl, 2-F, 3-CH₂OH Not reported Biphenyl backbone
(2-Bromothiophen-3-YL)methanol C₅H₅BrOS 193.06 Thiophene, 2-Br, 3-CH₂OH Not reported Thiophene ring; Br instead of F
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol C₁₁H₁₄FNO 195.24 Pyrrolidine, 2-F-C₆H₄, 3-CH₂OH Oil Pyrrolidine ring; tertiary amine
[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol C₁₂H₁₃ClFNO₂ 257.69 Benzoyl, 2-Cl-6-F, pyrrolidine, 3-CH₂OH Not reported Benzoyl group; Cl and F substituents
(2-Iodo-3-methyl-phenyl)-methanol C₈H₉IO 248.07* Phenyl, 2-I, 3-CH₃, 1-CH₂OH Not reported Iodo and methyl substituents

*Calculated based on molecular formula.

Key Observations:
  • Electron-withdrawing vs. Electron-donating Groups: The fluorine in (2-Fluorobiphenyl-3-yl)methanol increases polarity and acidity of the hydroxymethyl group compared to non-fluorinated analogs.
  • Ring Systems : Biphenyl (target compound) vs. thiophene () or pyrrolidine () alters conjugation and solubility. Thiophene derivatives may exhibit higher rigidity, while pyrrolidine introduces basicity .

Physicochemical Properties

Table: Comparative Physical Properties
Property (2-Fluorobiphenyl-3-yl)methanol [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol [1-(2-Cl-6-F-benzoyl)pyrrolidin-3-yl]methanol Methanol (Reference)
Molecular Weight (g/mol) 202.23 195.24 257.69 32.04
Boiling Point (°C) Not reported Not reported Not reported 64.7
Polarity High (due to -OH and F) Moderate (amine enhances polarity) High (benzoyl and Cl/F groups) High
Solubility Likely polar organic solvents Miscible in polar solvents (oil form) Limited data; likely low water solubility Fully miscible in water
Notes:
  • The biphenyl system in (2-Fluorobiphenyl-3-yl)methanol reduces water solubility compared to methanol but enhances lipid solubility, a critical factor in drug design .
  • Pyrrolidine-containing analogs () may exhibit higher bioavailability due to amine functionality, which can improve membrane permeability .

Biological Activity

(2-Fluorobiphenyl-3-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

(2-Fluorobiphenyl-3-yl)methanol possesses a biphenyl structure with a fluorine substituent at the 2-position and a hydroxymethyl group at the 3-position. This configuration allows it to interact with various biological targets, influencing its pharmacological profile.

Research indicates that (2-Fluorobiphenyl-3-yl)methanol exhibits multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition leads to increased levels of endocannabinoids, which can modulate pain and inflammation pathways .
  • COX-2 Inhibition : It also demonstrates substrate-selective inhibition of cyclooxygenase-2 (COX-2), which is crucial for the synthesis of pro-inflammatory prostaglandins. This dual action contributes to its analgesic properties while minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Biological Activity and Case Studies

Several studies have evaluated the biological activity of (2-Fluorobiphenyl-3-yl)methanol, highlighting its therapeutic potential:

Table 1: Summary of Biological Activities

Activity Effect Reference
FAAH Inhibition Increases endocannabinoid levels
COX-2 Inhibition Reduces inflammation and pain
Anti-inflammatory Effects Decreases prostaglandin synthesis
Analgesic Properties Effective in models of visceral pain

Case Studies

  • Visceral Pain Model : In a study evaluating visceral pain, (2-Fluorobiphenyl-3-yl)methanol was found to be more potent than ibuprofen in alleviating pain while exhibiting lower ulcerogenic potential. This suggests a favorable safety profile for chronic use in pain management .
  • Inflammation Models : The compound was tested in RAW 264.7 macrophage cells treated with LPS/INF-γ, demonstrating significant anti-inflammatory effects by reducing pro-inflammatory cytokine production. This indicates its potential utility in inflammatory diseases .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of (2-Fluorobiphenyl-3-yl)methanol is still under investigation. Preliminary data suggest that it has favorable absorption characteristics; however, comprehensive toxicity studies are necessary to assess its safety in long-term use.

Q & A

Q. How should researchers interpret conflicting reports on the compound’s hydrogen-bonding capacity?

Q. What causes variability in reported cytotoxicity values, and how can it be minimized?

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